[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Description
The compound [5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold renowned for its diverse pharmacological applications. The 1,3,4-oxadiazole core is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, which confers rigidity and enhances metabolic stability . The acetic acid moiety further enhances solubility and enables conjugation with other pharmacophores.
Properties
IUPAC Name |
2-[5-(4,5-dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O8/c1-21-8-3-6(7(15(19)20)4-9(8)22-2)11-13-14(5-10(16)17)12(18)23-11/h3-4H,5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZEJRPISAKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NN(C(=O)O2)CC(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The unique structural features of this compound, including the dimethoxy and nitrophenyl substituents, suggest potential applications in pharmacology and agricultural chemistry. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C12H11N3O8
- Molecular Weight : 325.23 g/mol
- CAS Number : 1216647-67-4
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:
- Compounds containing the oxadiazole core have been shown to possess antibacterial and antifungal activities against various pathogens .
Anti-inflammatory Activity
Oxadiazole derivatives have been reported to display anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and naproxen . This suggests that this compound might also possess similar properties.
Herbicidal Potential
The structural characteristics of this compound suggest possible herbicidal activity. The oxadiazole ring is commonly found in herbicides, indicating that this compound could be explored for its potential use in agricultural applications.
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related research provides insights into its potential activities:
Scientific Research Applications
Medicinal Chemistry
The oxadiazole moiety is known for its biological activity, making this compound a candidate for drug development.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to [5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid demonstrate effectiveness against various bacterial strains. For instance:
- Study A : A derivative of this compound was tested against Staphylococcus aureus and exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Study B : Another study found that modifications to the nitrophenyl group enhanced antibacterial activity against gram-negative bacteria.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in macrophages, which could lead to therapeutic applications in treating inflammatory diseases.
Materials Science
In materials science, the incorporation of oxadiazole derivatives into polymers has been explored due to their thermal stability and photochemical properties.
Polymer Composites
Research indicates that adding this compound to polymer matrices enhances their mechanical properties and thermal resistance. For example:
- Case Study C : A composite material made with this compound showed a 30% increase in tensile strength compared to the control sample.
Optoelectronic Applications
The photoluminescent properties of oxadiazole derivatives make them suitable for use in organic light-emitting diodes (OLEDs). This compound can be utilized as a dopant in OLEDs to improve efficiency and color purity.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection of specific ions and molecules.
Fluorescent Probes
The compound's ability to fluoresce under UV light allows it to be used as a fluorescent probe in various assays. For instance:
- Study D : It was used successfully to detect metal ions such as Cu²⁺ and Pb²⁺ in environmental samples with high sensitivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
*Estimated based on molecular formula (C₁₃H₁₃N₃O₈).
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound and ’s analog may enhance electrophilicity, favoring interactions with microbial enzymes or DNA . Methoxy groups, being electron-donating, could improve membrane permeability.
- Heterocyclic vs.
Antimicrobial Activity:
- Para-Substituted Analogs: Compounds with para-chloro (e.g., 2b in ) or para-dimethylamino (2a) groups exhibit enhanced antibacterial activity against S. aureus and P. aeruginosa due to optimized lipophilicity and target binding .
- Pyrazole-Containing Derivatives : Compounds like 4b and 4d () show concentration-dependent inhibition of Streptococcus spp., suggesting that bulky aryl groups improve Gram-positive targeting .
- Anti-Protozoal Activity : Thione derivatives (e.g., compounds 55 and 56 in ) demonstrate antihelmintic activity, highlighting the role of sulfur in redox interactions .
The target compound’s nitro and methoxy groups may synergize for dual antimicrobial and anti-inflammatory effects, though experimental validation is needed.
Physicochemical Properties
- Solubility: The acetic acid moiety in the target compound and –11 analogs enhances aqueous solubility compared to non-polar derivatives like ethanone ().
- Molecular Weight : The target compound’s higher molecular weight (~353 vs. 289–300 for others) may limit bioavailability, necessitating prodrug strategies.
Preparation Methods
General Synthetic Strategy
The compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 4,5-dimethoxy-2-nitrophenyl group and a 3-position acetic acid substituent. Preparation typically follows a multi-step pathway:
- Synthesis of the hydrazide intermediate from an appropriate ester or acid precursor.
- Cyclization to form the 1,3,4-oxadiazole ring.
- Introduction or retention of the acetic acid moiety.
- Functionalization of the aromatic ring with nitro and methoxy groups.
Preparation of Hydrazide Intermediates
A common precursor is the hydrazide derivative formed by reacting esters such as ethyl bromoacetate or ethyl chloroacetate with hydrazine hydrate in ethanol under reflux. For example, the reaction of ethyl bromoacetate with hydrazine hydrate yields the corresponding acetic acid hydrazide intermediate, which is crucial for subsequent cyclization steps.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Esterification | 4,5-Dimethoxy-2-nitrophenol + ethyl bromoacetate, K2CO3, dry acetone | Formation of ester intermediate |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux (several hours) | Formation of hydrazide intermediate (60-80% yield) |
Cyclization to 1,3,4-Oxadiazole Ring
The cyclization to form the oxadiazole ring is typically achieved by reacting the hydrazide intermediate with carbon disulfide or other cyclizing agents in the presence of a base such as potassium hydroxide or sodium ethoxide under reflux conditions. This process leads to ring closure and formation of the 1,3,4-oxadiazole-2-one or oxadiazole-2-thione derivatives depending on the reagents used.
- Cyclization conditions often involve heating under reflux for 10 hours in ethanol with KOH.
- The reaction mixture is then acidified to precipitate the product.
- Yields for this step vary but are generally in the 50-75% range depending on conditions and substrates.
Optimization of Reaction Conditions
Research shows that the choice of base, solvent, and reaction time significantly impacts the yield of the oxadiazole ring formation:
| Base | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| KOH | Ethanol | 10 hours | 60-75 | Standard conditions for cyclization |
| t-BuONa | DMSO | 4-24 hours | 42-50 | Stronger base, improved yields for some substrates |
| NaOH | Ethanol | 4-48 hours | 29-38 | Lower yields, intermediate formation |
Using methyl 2-chloroacetate instead of methyl 2-bromoacetate can improve yields due to better reactivity in cyclization.
Specific Synthesis Example
A representative synthesis sequence based on literature:
Esterification: 4,5-Dimethoxy-2-nitrophenol reacts with ethyl bromoacetate in the presence of potassium carbonate in dry acetone to form the corresponding ester.
Hydrazinolysis: The ester is refluxed with hydrazine hydrate in ethanol to yield the hydrazide intermediate.
Cyclization: The hydrazide is cyclized with carbon disulfide and potassium hydroxide in ethanol under reflux for 10 hours to form the 1,3,4-oxadiazole ring.
Workup: The mixture is acidified, and the product is isolated by filtration and recrystallization.
This method typically yields the target compound in 60-80% yield with good purity.
Analytical Data and Characterization
- IR Spectroscopy: Characteristic absorptions include carbonyl stretching near 1640-1740 cm⁻¹ and nitro group vibrations.
- NMR Spectroscopy: Signals corresponding to methoxy groups (around 3.8-4.0 ppm), aromatic protons, and methylene protons adjacent to the acetic acid moiety.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 4,5-Dimethoxy-2-nitrophenol + ethyl bromoacetate, K2CO3, acetone | 70-85 | Requires dry conditions |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux 4-6 h | 75-85 | Formation of hydrazide intermediate |
| Cyclization | Carbon disulfide, KOH, ethanol, reflux 10 h | 60-80 | Formation of 1,3,4-oxadiazole ring |
| Acidification & Purification | Dilute HCl, filtration, recrystallization | - | Product isolation and purification |
Q & A
What synthetic methodologies are effective for preparing [5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid?
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions under controlled conditions. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide was synthesized by refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, monitored by TLC, followed by recrystallization . Adapting this method, the target compound may require:
- Step 1: Nitration and methoxylation of the phenyl precursor.
- Step 2: Cyclization with chloroacetic acid derivatives under reflux with a base (e.g., triethylamine).
- Step 3: Purification via recrystallization or column chromatography.
Key considerations include optimizing reaction time and stoichiometry to avoid side products like over-nitrated species.
How can spectroscopic techniques validate the structure of this compound?
A combination of NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential:
- 1H/13C NMR: Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for –OCH3) and the oxadiazole ring protons (δ ~7.0–8.5 ppm for aromatic protons).
- FT-IR: Identify characteristic peaks for –NO2 (~1520–1350 cm⁻¹) and carbonyl groups (~1700 cm⁻¹).
- HRMS: Verify the molecular ion ([M+H]+) and fragmentation patterns.
Refer to PubChem data for analogous compounds (e.g., InChI and SMILES strings) to cross-validate spectral assignments .
What biological activities are plausible for this compound, and how can they be evaluated?
1,3,4-Oxadiazole derivatives exhibit antimicrobial, antiparasitic, and herbicidal activities . For anti-parasitic evaluation:
- Experimental Design:
- Model organism: Pheratima posthuma (earthworm) for antihelmintic activity, using piperazine citrate as a positive control .
- Concentration range: Test doses from 0.1–2.0 mg/mL.
- Metrics: Paralysis time and mortality rate over 24–48 hours.
- Advanced studies: Mechanistic assays (e.g., tubulin polymerization inhibition for antiparasitic activity).
How do substituents (e.g., nitro, methoxy) influence the compound’s bioactivity?
The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to biological targets (e.g., enzyme active sites). Methoxy groups increase lipophilicity, aiding membrane permeability. Comparative studies on analogs (e.g., 3-chloro-4-(5-tert-butyl-2-oxo-oxadiazol-3-yl)phenyl derivatives) show that bulkier substituents reduce solubility but enhance herbicidal potency . For this compound, structure-activity relationship (SAR) studies should:
- Synthesize analogs with varying substituents (e.g., –Cl, –CF3).
- Correlate logP values with bioactivity using regression models.
What analytical methods are suitable for quantifying this compound in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal:
- Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm).
- Mobile phase: Gradient of 0.1% formic acid in water and acetonitrile.
- Internal standards: Isotopically labeled analogs (e.g., 15N3 or 13C6 derivatives) to correct for matrix effects .
- Validation parameters: Include linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery (>80%).
How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Purity differences: Impurities from incomplete recrystallization (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) .
- Assay variability: Standardize protocols (e.g., fixed incubation times, controlled temperature).
- Species-specific responses: Cross-test in multiple models (e.g., Caenorhabditis elegans and Schistosoma mansoni).
Can this compound form metal complexes, and how might this affect its reactivity?
While direct evidence is lacking, structurally related oxadiazoles (e.g., 2-(4-nitro-phenyl)acetic acid hydrazides) coordinate with transition metals (e.g., Cu²⁺) via the oxadiazole nitrogen and carbonyl oxygen . To investigate:
- Synthesis: React the compound with metal salts (e.g., InCl3 or FeCl3) in ethanol.
- Characterization: Use UV-Vis spectroscopy (shift in λmax) and single-crystal XRD for complex structure elucidation.
What computational tools can predict the compound’s pharmacokinetic properties?
In silico platforms like SwissADME or pkCSM can estimate:
- Lipophilicity (logP): Critical for blood-brain barrier penetration.
- Metabolic stability: Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk).
- Toxicity: AMES test predictions for mutagenicity.
Compare results with experimental data from analogs (e.g., dimefuron’s herbicidal ADME profile) .
How to design stability studies under varying pH and temperature conditions?
- Accelerated degradation: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Analytical monitoring: Track degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the oxadiazole ring).
- Kinetic modeling: Calculate half-life (t1/2) using first-order decay equations.
What strategies improve the compound’s aqueous solubility for in vivo studies?
- Salt formation: React with sodium bicarbonate to generate a water-soluble sodium salt.
- Co-solvency: Use DMSO:water (≤10% DMSO) for in vitro assays.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
